3-Methylmorpholine hydrochloride
Overview
Description
3-Methylmorpholine hydrochloride is an organic compound with the molecular formula C5H12ClNO. It is a white crystalline solid that is soluble in water and has a melting point of 173-174°C . This compound is a chiral molecule, meaning it can exist in two enantiomeric forms, ®-3-methylmorpholine hydrochloride and (S)-3-methylmorpholine hydrochloride. It is commonly used in organic synthesis and as a reagent in various biochemical processes.
Scientific Research Applications
3-Methylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Safety and Hazards
3-Methylmorpholine hydrochloride is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Preparation Methods
3-Methylmorpholine hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-methylmorpholine with hydrochloric acid. This reaction typically requires careful control of reaction conditions to ensure safety and avoid contact with skin or inhalation of gases . Industrial production often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
3-Methylmorpholine hydrochloride undergoes various chemical reactions typical of secondary amines. These reactions include:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions
Mechanism of Action
The mechanism of action of 3-methylmorpholine hydrochloride involves its role as a secondary amine. The presence of the ether oxygen in its structure withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to other secondary amines . This property allows it to form stable intermediates in various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
3-Methylmorpholine hydrochloride can be compared with other similar compounds such as morpholine, piperidine, and pyrrolidine. These compounds share similar structural features but differ in their chemical reactivity and applications:
Morpholine: Similar to this compound but lacks the methyl group.
This compound is unique due to its specific structural features and reactivity, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
3-methylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCQCWIEBVSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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